molecular formula C15H10N4OS2 B4565203 3-Amino-N-2-benzothiazolylthieno[2,3-b]pyridine-2-carboxamide

3-Amino-N-2-benzothiazolylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B4565203
M. Wt: 326.4 g/mol
InChI Key: UUGPXOMINHOJBV-UHFFFAOYSA-N
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Description

3-Amino-N-2-benzothiazolylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with the molecular formula C19H12N4OS3. This compound is known for its unique structure, which includes a benzothiazole ring fused with a thienopyridine system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

3-Amino-N-2-benzothiazolylthieno[2,3-b]pyridine-2-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-2-benzothiazolylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions. One common method includes the reaction of 4,6-disubstituted 2-thioxopyridine-3-carbonitriles with phenacyl bromides under Thorpe–Ziegler cyclization conditions . The resulting amino ketones are then reacted with ethylene glycol under acid catalysis conditions, using para-toluenesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis and catalysis would apply, with a focus on optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-2-benzothiazolylthieno[2,3-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action for 3-Amino-N-2-benzothiazolylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-Amino-N-2-benzothiazolylthieno[2,3-b]pyridine-2-carboxamide apart is its unique combination of a benzothiazole ring and a thienopyridine system

Properties

IUPAC Name

3-amino-N-(1,3-benzothiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4OS2/c16-11-8-4-3-7-17-14(8)22-12(11)13(20)19-15-18-9-5-1-2-6-10(9)21-15/h1-7H,16H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGPXOMINHOJBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C4=C(S3)N=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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